molecular formula C14H13Cl2F3N2O B12822371 Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Cat. No.: B12822371
M. Wt: 353.2 g/mol
InChI Key: KNFRQNVARBDXRG-PPHSPRQESA-N
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Description

Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride is a synthetic organic compound that features a complex structure with multiple halogen substitutions. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.

    Halogenation: Introduction of chlorine and fluorine atoms into the pyrimidine ring using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Formation of the Butanol Moiety: The butanol side chain is constructed through aldol condensation followed by reduction.

    Final Coupling: The pyrimidine and butanol moieties are coupled under specific conditions to form the final compound.

    Hydrochloride Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrimidine ring or other functional groups to more reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-cancer or anti-inflammatory properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.

    Pharmaceuticals: Component in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)propan-2-ol
  • 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-one

Uniqueness

Rel-(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of multiple halogen atoms, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H13Cl2F3N2O

Molecular Weight

353.2 g/mol

IUPAC Name

(2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride

InChI

InChI=1S/C14H12ClF3N2O.ClH/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17;/h3-7,21H,1-2H3;1H/t7-,14+;/m1./s1

InChI Key

KNFRQNVARBDXRG-PPHSPRQESA-N

Isomeric SMILES

C[C@H](C1=C(C(=NC=N1)Cl)F)[C@@](C)(C2=C(C=C(C=C2)F)F)O.Cl

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O.Cl

Origin of Product

United States

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